N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 353.4 g/mol. This compound is classified under the category of isoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide typically involves several key steps:
The molecular structure of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide can be described as follows:
The structural representation can be visualized using SMILES notation: C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CS4
.
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide can participate in various chemical reactions:
These reactions are pivotal in modifying the compound for enhanced biological activity or selectivity .
The mechanism of action for N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is not fully elucidated but may involve:
Further studies are necessary to delineate its precise mechanism and therapeutic potential .
The physical and chemical properties of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide include:
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide has potential applications in various scientific fields:
CAS No.: 3306-52-3
CAS No.: 1955-68-6
CAS No.: 75679-31-1
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 12712-72-0